![molecular formula C24H26N4O3 B7716479 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, commonly known as Prazosin, is a pharmaceutical compound that has been widely used for the treatment of hypertension and post-traumatic stress disorder.
作用机制
Prazosin acts as a selective alpha-1 adrenergic receptor antagonist, which inhibits the binding of norepinephrine to the receptor. This leads to a decrease in peripheral resistance and blood pressure, as well as a reduction in the symptoms of post-traumatic stress disorder.
Biochemical and Physiological Effects:
Prazosin has been shown to have several biochemical and physiological effects, including vasodilation, decreased peripheral resistance, and decreased blood pressure. It has also been found to reduce the symptoms of post-traumatic stress disorder, such as nightmares and flashbacks.
实验室实验的优点和局限性
One of the advantages of using Prazosin in lab experiments is its well-established mechanism of action, which allows for precise targeting of the alpha-1 adrenergic receptor. However, Prazosin also has some limitations, such as its potential side effects, including dizziness, fatigue, and hypotension.
未来方向
There are several future directions for the research of Prazosin. One area of interest is the potential use of Prazosin in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects. Additionally, Prazosin has been found to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, the development of more selective alpha-1 adrenergic receptor antagonists could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Prazosin is a pharmaceutical compound that has been widely used for the treatment of hypertension and post-traumatic stress disorder. Its mechanism of action involves the selective inhibition of the alpha-1 adrenergic receptor, which leads to several biochemical and physiological effects. While Prazosin has some limitations, it has several potential therapeutic applications, including the treatment of anxiety disorders and cancer. Further research is needed to fully understand the potential of Prazosin and to develop new drugs with improved efficacy and fewer side effects.
合成方法
Prazosin can be synthesized by a series of chemical reactions involving the condensation of 3,5-dimethoxybenzaldehyde and 1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid followed by the reduction of the resulting imine with sodium borohydride. The final product can be obtained by purification and crystallization.
科学研究应用
Prazosin has been extensively studied for its potential therapeutic effects on various medical conditions, including hypertension, post-traumatic stress disorder, anxiety, and prostate cancer. It has been shown to act as an alpha-1 adrenergic receptor antagonist, which leads to vasodilation and a decrease in blood pressure. Moreover, Prazosin has been found to reduce the symptoms of post-traumatic stress disorder by blocking the noradrenergic system, which is involved in the stress response.
属性
IUPAC Name |
3,5-dimethoxy-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-14(2)13-28-23-20(11-16-8-6-7-15(3)21(16)25-23)22(27-28)26-24(29)17-9-18(30-4)12-19(10-17)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHXOYUTSKFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[(3Z)-8-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

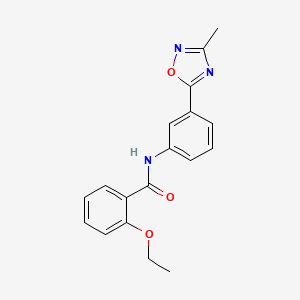
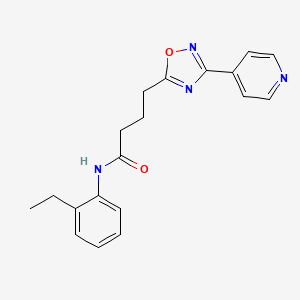







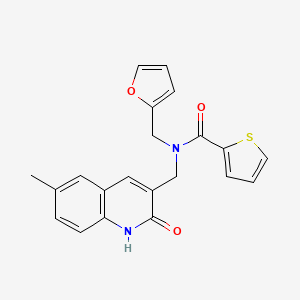
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
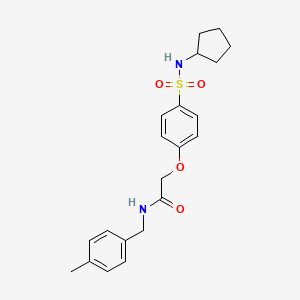
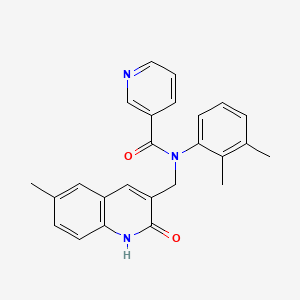
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)